Artemisone

Overview

Description

Artemisone is an innovative artemisinin derivative with applications in the treatment of malaria, schistosomiasis, and other diseases . It is derived from the plant Artemisia annua, an ancient Chinese herbal remedy for relapsing fever .

Synthesis Analysis

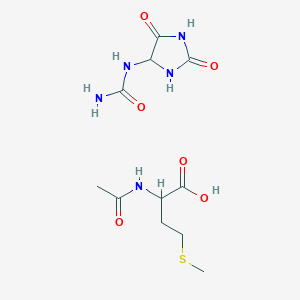

Artemisone–piperazine–tetronamide hybrids were efficiently synthesized from dihydroartemisinin (DHA) and investigated for their in vitro cytotoxicity against some human cancer cells and benign cells .

Molecular Structure Analysis

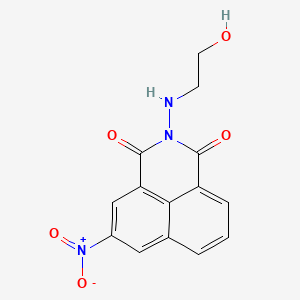

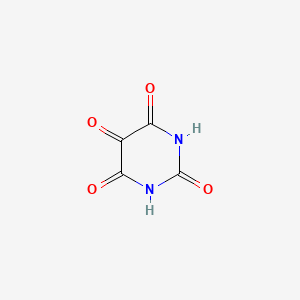

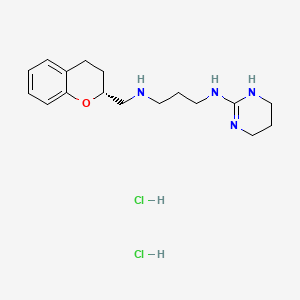

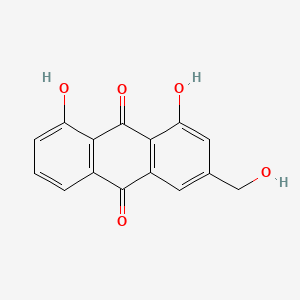

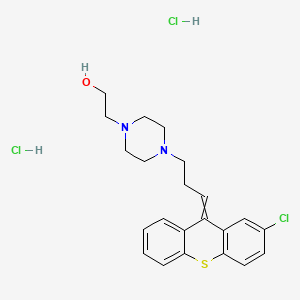

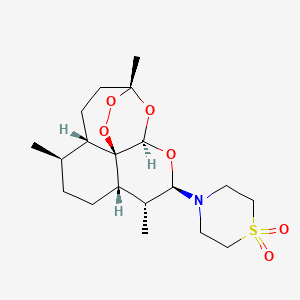

Artemisone has a molecular formula of C19H31NO6S, with an average mass of 401.517 Da and a monoisotopic mass of 401.187195 Da . It has eight defined stereocenters .

Chemical Reactions Analysis

Artemisinins, including Artemisone, have been proposed to work through several mechanisms, including alkylation of heme by carbon-centered free radicals . The endoperoxide 1,2,4-trioxane ring in Artemisone is responsible for its antimalarial properties .

Physical And Chemical Properties Analysis

Artemisone has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . Despite containing an endoperoxide group, which is generally susceptible to decomposition, Artemisone is remarkably thermostable .

Scientific Research Applications

Anti-Malarial Therapy

Artemisone is a derivative of artemisinin, which is extracted from the plant Artemisia annua L. It is primarily known for its application in anti-malarial therapy. Artemisone has been shown to be effective in treating severe malaria, uncomplicated malaria, and multi-drug resistant malaria due to its good tolerability, safety, and rapid onset of action .

Cancer Therapy

Research has explored the potential of artemisinin and its derivatives, including artemisone, as anti-cancer agents. Clinical trials, case reports, and in vitro/in vivo studies have been conducted to review the progress of these compounds in cancer therapy. There is particular interest in combining artemisinins with synthetic chemodrugs to enhance their efficacy .

Treatment of Schistosomiasis

Artemisone has also been investigated for its applications in treating schistosomiasis, a disease caused by parasitic worms. Despite its potential, the low aqueous solubility and tendency to degrade after solubilization pose challenges in translating this drug into clinical practice .

Combination Therapies

The combination of artemisinins with other drugs is a significant area of research. The aim is to improve the efficacy of existing treatments by leveraging the properties of artemisinins. This approach has been particularly noted in cancer therapy research .

Drug Solubility and Stability

The pharmaceutical properties of artemisone, such as solubility and stability, are crucial for its clinical application. Research is ongoing to overcome the challenges related to its low aqueous solubility and degradation after solubilization .

Safety and Tolerability

Artemisone’s safety profile and tolerability are essential aspects of its research applications. Studies have highlighted its good tolerability and safety, which are critical for patient treatment regimens .

Mechanism of Action

Target of Action

Artemisone, like other artemisinin derivatives, primarily targets the malaria parasite Plasmodium falciparum . It has also been found to be active against cancer cells and has shown to reduce CD4+ and CD8+ T cell inflammatory responses .

Mode of Action

This metabolite undergoes cleavage of its endoperoxide ring inside the erythrocytes . The endoperoxide 1,2,4-trioxane ring in artemisinin and its derivatives is responsible for their antimalarial properties .

Biochemical Pathways

Any proposed pathway for the toxicity of artemisinins on plasmodia must incorporate the direct or indirect action of the endoperoxide moiety on a putative molecular target . The major mechanisms of action of artemisinins may be due to toxic-free radicals generated by an endoperoxide moiety, cell cycle arrest, induction of apoptosis, and inhibition of tumor angiogenesis .

Pharmacokinetics

Artemisone has improved pharmacokinetics compared to other artemisinin derivatives . The controlled release of artemisone from biodegradable polymers has been studied in a mouse model, showing significant amounts of artemisone released throughout at least ten days .

Result of Action

Artemisone has been found to stall tumor cell proliferation through cell cycle arrest mediated by reactive oxygen species (ROS) . In a study, artemisone alone was found to effect cell cycle arrest 30-fold more than artemisinin . Artemisone effected G1-selective blockade, whereas artemisinin resulted in a general arrest in all phases .

Action Environment

The action of artemisone can be influenced by various environmental factors. For instance, the efficacy of artemisone can be enhanced when combined with other drugs. Combinations of artemisone with synthetic chemodrugs have been studied to enhance the latter’s efficacy . The emergence of artemisinins’ nano-based formulations in combination with chemodrugs to enhance drug bioavailability and targeting as well as immunotherapy is also being reviewed .

properties

IUPAC Name |

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMUNKXWYMSZIR-NQWKWHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Artemisone | |

CAS RN |

255730-18-8 | |

| Record name | Artemisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255730-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796LMW5BUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the exact mechanism of action remains debated, Artemisone is believed to function similarly to other artemisinin derivatives. A key aspect involves its interaction with iron, leading to the generation of reactive oxygen species (ROS) within the parasite. These ROS are thought to cause damage to vital parasite proteins and disrupt essential biological processes [, ]. One proposed target is the parasite's SERCA PfATP6, a calcium ATPase involved in calcium homeostasis []. Artemisone has been shown to inhibit PfATP6, potentially disrupting calcium signaling and contributing to parasite death [, ].

ANone: Yes, research has demonstrated that Artemisone, upon activation by iron(II)-heme, effectively generates covalent heme-drug adducts []. This alkylating ability is consistent with other artemisinin derivatives and is thought to be a significant factor in its antimalarial activity.

ANone: Artemisone has the molecular formula C19H31NO6S and a molecular weight of 401.53 g/mol [].

ANone: While specific spectroscopic data is not provided in the provided research articles, it's important to note that Artemisone's structure has been confirmed through various analytical techniques, including X-ray crystallography for its derivatives [].

ANone: While the provided research papers don't delve into detailed computational modeling of Artemisone, they highlight the potential for this approach. For example, understanding the interaction of Artemisone with PfATP6 through molecular docking simulations could provide further insights into its mechanism of action. Additionally, quantitative structure-activity relationship (QSAR) studies could be valuable for optimizing Artemisone's properties, as explored with its derivatives [].

ANone: Artemisone, as a 10-alkylamino artemisinin derivative, possesses structural features crucial for its activity. The presence of the endoperoxide bridge is essential for its interaction with iron and subsequent generation of ROS [, ]. Modifications at the C-10 position, specifically the amino group, play a crucial role in its potency and distinguish it from other artemisinin derivatives [, ]. Studies have shown that replacing the oxygen-bearing substituents at C-10 with an amino group, as in Artemisone, can lead to enhanced activity against both asexual and sexual blood stages of the malaria parasite [, ].

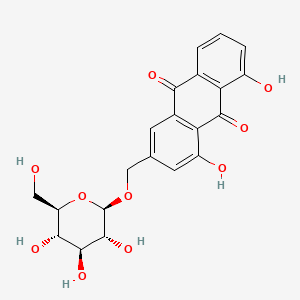

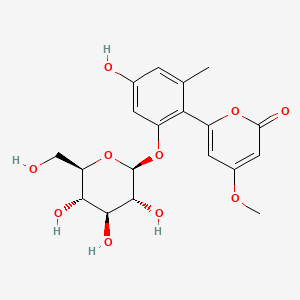

ANone: Yes, researchers have synthesized and evaluated various Artemisone derivatives to explore structure-activity relationships and optimize its properties [, , , ]. For instance, the synthesis of N-glycosylated derivatives of Artemisone has shown promising results, with some exhibiting superior antimalarial activity and selectivity compared to Artemisone itself []. These findings demonstrate the potential for structural optimization of Artemisone to further improve its therapeutic profile.

ANone: Various strategies have been investigated to enhance Artemisone's stability, solubility, and bioavailability:

- Self-Microemulsifying Drug Delivery System (SMEDDS): A SMEDDS formulation using Capmul MCM, Kolliphor HS15, propylene glycol, and Polysorb ID 46 demonstrated high drug loading, storage stability, and enhanced oral bioavailability in mice infected with Schistosoma mansoni [, ].

- Lipid Matrix Tablets: Incorporating Artemisone into lipid matrix tablets, especially in combination with Lumefantrine, has been proposed as a strategy to improve solubility and bioavailability [].

- Pheroid® Drug Delivery System: Although the Pheroid system didn't significantly enhance Artemisone's in vitro activity, it showed some promise in improving its pharmacokinetic profile in primates [].

- Injectable Pasty Polymer: A slow-release formulation using a poly(sebacic acid–ricinoleic acid) (PSARA) pasty polymer demonstrated sustained release of Artemisone over several days, enhancing its efficacy in a mouse model of cerebral malaria [].

- Nano- and Microparticles: Encapsulating Artemisone in biodegradable poly(lactide-co-glycolide) micro- and nanoparticles, prepared via solvent displacement and spray drying methods, has shown promise in achieving controlled release and high drug loading [].

ANone: Artemisone exhibits favorable pharmacokinetic properties, including dose linearity over a range of doses []. Following a single oral dose of 80 mg in healthy subjects, Artemisone reached a geometric mean maximum concentration (Cmax) of 140.2 ng/ml with a short elimination half-life (t1/2) of 2.79 hours []. This short half-life is comparable to other artemisinins and makes it suitable for use in artemisinin-based combination therapies (ACTs) [].

ANone: Artemisone is metabolized into several metabolites, including the active metabolite M1 [, ]. Unlike some other artemisinin derivatives, dihydroartemisinin (DHA) is not a metabolite of Artemisone []. Its metabolic profile contributes to its overall efficacy and distinguishes it from other artemisinins.

ANone: Yes, research suggests that the route of administration can significantly impact Artemisone's effectiveness. In a study using a mouse model of cerebral malaria, intranasal administration of an Artemisone-SMEDDS formulation proved to be the most efficacious route, followed by oral administration. Intraperitoneal injection was the least effective route []. These findings highlight the importance of optimizing the delivery route for Artemisone to maximize its therapeutic benefit.

ANone: Artemisone demonstrates potent in vitro activity against P. falciparum, with 3-5 fold higher potency than artesunate [, ]. Its activity remains consistent across different strains, including multidrug-resistant ones [].

ANone: Artemisone's antimalarial activity has been extensively evaluated in various animal models, including:

- Aotus Monkeys: Artemisone, in combination with mefloquine or amodiaquine, effectively cured P. falciparum infections in Aotus monkeys [].

- Mice: Studies using a mouse model of cerebral malaria (Plasmodium berghei ANKA) have shown that Artemisone, particularly in combination with other antimalarial drugs and when formulated for controlled release, can effectively reduce parasitemia, prolong survival, and prevent death [, , ].

ANone: Yes, Artemisone has undergone Phase I clinical trials in humans. These studies have demonstrated its safety, tolerability, and favorable pharmacokinetic profile []. While further clinical trials are needed to establish its efficacy in treating malaria in humans, the initial results are promising.

ANone: While Artemisone has shown promising activity against drug-resistant P. falciparum strains in vitro, the potential for resistance development remains a concern, as with all antimalarial drugs. Monitoring for resistance emergence is crucial for its long-term effectiveness.

ANone: Apart from the formulation strategies mentioned earlier, researchers are investigating ways to enhance Artemisone's delivery to its target, specifically within the parasite. One approach could involve utilizing nanocarriers that specifically target infected red blood cells, improving drug concentration at the site of action and potentially reducing systemic toxicity [].

ANone: Various analytical techniques have been employed to characterize and quantify Artemisone and its metabolites, including:

- Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS): This highly sensitive and specific method has been used to measure plasma concentrations of Artemisone and its metabolites in pharmacokinetic studies [, ].

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry, has been used for the quantification of Artemisone in various matrices, including plasma, in vitro cultures, and formulations [, , ].

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA, specifically the histidine-rich protein 2 (HRP2) assay, has been employed to assess the ex vivo activity of Artemisone against P. falciparum isolates [].

ANone: Artemisone exhibits poor aqueous solubility, posing a challenge for its formulation and bioavailability [, ]. This limitation has driven the exploration of various drug delivery systems, such as SMEDDS and lipid-based formulations, to enhance its solubility and dissolution rate, ultimately improving its absorption and therapeutic efficacy.

ANone: Research suggests that Artemisone might interact with efflux transporters, specifically P-glycoprotein (P-gp), which could affect its absorption and bioavailability [, ]. Further investigation is necessary to fully elucidate these interactions and their clinical implications for Artemisone's use, especially in combination therapies.

ANone: Yes, the ongoing search for new antimalarial treatments is driven by the emergence of drug resistance and the need for more effective therapies. Several alternatives and potential substitutes for Artemisone are under investigation, including:

- Synthetic Peroxides: OZ277 (Arterolane) and OZ439 are fully synthetic ozonides that have shown promising antimalarial activity and are in clinical trials [].

- Other Artemisinin Derivatives: Researchers continue to explore new artemisinin derivatives with improved properties, such as enhanced activity against resistant parasites, longer half-lives, and reduced toxicity [, , , ].

- Combinations with Redox Active Drugs: Combining Artemisone or other artemisinin derivatives with redox active drugs like methylene blue is a promising strategy to enhance antimalarial activity, particularly against gametocytes [, ].

- High-throughput Screening Platforms: These platforms allow for rapid screening of large libraries of compounds for antimalarial activity, accelerating drug discovery [].

- In Vitro Culture Systems: Continuous in vitro cultures of P. falciparum are essential for evaluating drug efficacy and investigating parasite biology [].

- Animal Models: Various animal models, such as mice and Aotus monkeys, are crucial for preclinical testing of Artemisone's efficacy and safety [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.